molecular formula C18H27N5O3 B2455844 ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-54-2

ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2455844
CAS No.: 860785-54-2
M. Wt: 361.446
InChI Key: QMIMQPBZUFLTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-ethyl-3-methyl-4-(2-morpholin-4-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-4-23-17-15(13(3)21-23)16(14(12-20-17)18(24)26-5-2)19-6-7-22-8-10-25-11-9-22/h12H,4-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIMQPBZUFLTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)NCCN3CCOCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. A study focused on various substituted pyrazolo[3,4-b]pyridines demonstrated their effectiveness against Mycobacterium tuberculosis, with certain derivatives showing promising antitubercular activity. The compounds were evaluated using the Middlebrook 7H9 broth method and exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against the H37Rv strain of M. tuberculosis .

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .

The mechanism underlying the biological activity of this compound is linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can effectively bind to target proteins such as pantothenate synthetase in M. tuberculosis, disrupting essential metabolic processes . Furthermore, the presence of morpholinoethyl groups enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Case Studies

  • Antitubercular Activity : A recent study synthesized a library of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis. Among the tested compounds, those with specific substitutions at the C(5) position showed notable activity with MIC values as low as 0.5 µg/mL .
  • Anticancer Activity : Another investigation focused on a series of pyrazolo[3,4-b]pyridines for their antiproliferative effects on various cancer cell lines. The study reported that several compounds had IC50 values ranging from 1 to 10 µM against MCF-7 and HeLa cells, indicating significant potential for further development .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntitubercularMycobacterium tuberculosis H37Rv0.5 - 8 µg/mL
AnticancerMCF-7 (Breast Cancer)1 - 10 µM
AnticancerHeLa (Cervical Cancer)1 - 10 µM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. Ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activities:

  • A study reported that derivatives of pyrazolo-pyridine compounds showed efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Central Nervous System Modulation

This compound has been investigated for its effects on the central nervous system (CNS):

  • Neuroprotective Effects : The compound demonstrated neuroprotective properties in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored as well:

  • Research indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Study AAnticancerInduced apoptosis in cancer cell lines
Study BAntimicrobialEffective against S. aureus and E. coli
Study CCNS ModulationNeuroprotective effects observed
Study DAnti-inflammatoryInhibition of pro-inflammatory cytokines

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl carboxylate group at position 5 is prone to nucleophilic substitution. Common reactions include hydrolysis and transesterification:

Reaction Type Reagents/Conditions Product Key Observations
Ester Hydrolysis NaOH/H₂O or HCl/EtOH1-Ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidProceeds under acidic or basic conditions; monitored via TLC and NMR .
Transesterification ROH (alcohol) + acid/base catalystCorresponding alkyl ester derivativeEthanol or DMSO often used as solvents to enhance reaction efficiency .

Reactions Involving the Amino Group

The morpholinoethylamino substituent at position 4 participates in alkylation, acylation, and condensation reactions:

Reaction Type Reagents/Conditions Product Key Observations
Alkylation Alkyl halides (e.g., CH₃I) in DMFQuaternary ammonium derivativesSteric hindrance from the morpholine ring may reduce reaction rates .
Acylation Acetyl chloride, pyridineN-Acetylated morpholinoethylamino derivativeConfirmed via IR spectroscopy (amide bond formation at ~1650 cm⁻¹).
Schiff Base Formation Aldehydes/ketones in EtOHImine-linked conjugatespH-dependent reaction; reversible under acidic conditions .

Cyclization and Ring-Forming Reactions

The pyrazolo[3,4-b]pyridine core enables participation in cycloadditions and annulations:

Reaction Type Reagents/Conditions Product Key Observations
Friedländer Annulation o-Aminobenzaldehyde, PPAPyrazolo[3,4-b]quinoline hybridForms fused heterocycles; reaction efficiency depends on substituent electronic effects .
Huisgen Cycloaddition Azides, Cu(I) catalystTriazole-linked derivativesClick chemistry approach yields regioselective products .

Electrophilic Aromatic Substitution

The electron-rich pyridine and pyrazole rings undergo halogenation and nitration at specific positions:

Reaction Type Reagents/Conditions Product Key Observations
Halogenation NBS (for bromination) in CCl₄6-Bromo-substituted derivativeBromination occurs preferentially at position 6 due to ring electronics .
Nitration HNO₃/H₂SO₄3-Nitro-substituted derivativeLimited reactivity observed due to steric protection from methyl and ethyl groups.

Hydrogen Bonding and Solubility Effects

The morpholinoethylamino group enhances water solubility via hydrogen bonding. This property is critical for:

  • Biological activity : Interactions with enzyme active sites.

  • Crystallization : Facilitates purification in polar solvents like ethanol .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Reacting pyrazole-5-amine derivatives with activated acrylates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, using trifluoroacetic acid (TFA) as a catalyst .
  • Step 2 : Introducing the morpholinoethylamine moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or toluene) and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield improvement .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is typically used to isolate the product.

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the presence of the morpholinoethylamino group (δ ~2.5–3.5 ppm for morpholine protons) and ester functionality (δ ~4.2–4.4 ppm for ethyl group) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretching from the amino group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

Initial evaluations should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the pyrazolo[3,4-b]pyridine core’s affinity for ATP-binding pockets .
  • Solubility Studies : Use HPLC or shake-flask methods to determine logP and aqueous solubility, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent/Catalyst Screening : Machine learning algorithms (e.g., random forest models) can analyze historical reaction data to recommend optimal conditions (e.g., toluene/TFA vs. DMF/Pd) .
  • SAR Studies : Molecular docking (AutoDock Vina) to map interactions between the morpholinoethylamino group and target proteins (e.g., kinases) .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. For example, discrepancies in IC₅₀ values may arise from variations in cell culture conditions .
  • Structural Confirmation : Re-analyze bioactive samples via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Dose-Response Refinement : Perform rigorous dose-ranging studies (e.g., 8-point assays) to clarify ambiguous activity thresholds .

Q. What strategies improve the metabolic stability of this compound?

  • Prodrug Design : Modify the ethyl ester group to a tert-butyl ester or amide to reduce esterase-mediated hydrolysis .
  • Isotopic Labeling : Incorporate deuterium at labile positions (e.g., methyl groups) to slow oxidative metabolism .
  • Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. How to design derivatives for enhanced target selectivity?

  • Fragment-Based Drug Design : Replace the morpholinoethyl group with smaller heterocycles (e.g., piperazine) to reduce off-target interactions .
  • Bioisosteric Replacement : Substitute the pyrazolo[3,4-b]pyridine core with pyrazolo[3,4-d]pyrimidine to modulate binding affinity .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using alignment-dependent descriptors to prioritize substituents with optimal steric/electronic properties .

Methodological Guidance

Experimental Design for SAR Studies

  • Library Synthesis : Prepare analogs with systematic variations (e.g., alkyl chain length on the morpholino group, ester vs. carboxylic acid) using parallel synthesis techniques .
  • Data Normalization : Express biological activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .

Handling Spectral Data Ambiguities

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in crowded regions (e.g., aromatic protons) .
  • Dynamic Light Scattering (DLS) : Confirm colloidal stability in assay buffers to rule out aggregation-induced false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.